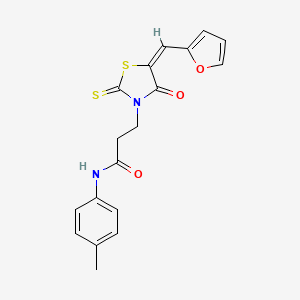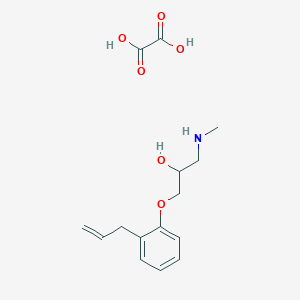![molecular formula C15H12Cl2N2O7 B2967222 5-(2,4-dichlorophenyl)-4,6-dioxo-3a,6a-dihydro-2H-pyrrolo[3,4-d]isoxazole-3,3-dicarboxylic acid dimethyl ester CAS No. 339011-66-4](/img/structure/B2967222.png)
5-(2,4-dichlorophenyl)-4,6-dioxo-3a,6a-dihydro-2H-pyrrolo[3,4-d]isoxazole-3,3-dicarboxylic acid dimethyl ester
Vue d'ensemble
Description
The compound “5-(2,4-dichlorophenyl)-4,6-dioxo-3a,6a-dihydro-2H-pyrrolo[3,4-d]isoxazole-3,3-dicarboxylic acid dimethyl ester” is a derivative of isoxazole carboxylic acid methyl ester . It has been studied for its potential as an antitubercular agent . The compound has shown potent in vitro activity against both drug-susceptible and drug-resistant Mycobacterium tuberculosis .
Synthesis Analysis
The synthesis of this compound involves the use of appropriate diesters of oxalic acid (dimethyl oxalate or diethyl oxalate) in dry THF, to which sodium tertiary butoxide is added under a nitrogen atmosphere .Molecular Structure Analysis
The molecular structure of this compound includes an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The isoxazole ring is substituted with a 2,4-dichlorophenyl group and a carboxylic acid methyl ester group .Physical and Chemical Properties Analysis
The compound is a solid . Its molecular formula is C11H7Cl2NO3 . The compound’s InChI string is XTICVRDHMGWBHY-UHFFFAOYSA-N .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research in organic synthesis often explores the preparation and properties of complex molecules. For example, studies on the synthesis of benzofuro[2,3-c]pyrazol-3(1H)-ones and pyrrolo[2,1-b]thiazoles provide insights into the methodologies for creating structurally complex molecules with potential applications in material science and drug development (Hogale et al., 1995) (Tverdokhlebov et al., 2003).
Biological Activities
Complex organic molecules often exhibit significant biological activities. For instance, the synthesis and evaluation of various compounds for antileukemic activities illustrate the potential of organic compounds in therapeutic applications (Ladurée et al., 1989). These studies contribute to the development of new drugs and understanding the relationship between molecular structure and biological activity.
Material Science Applications
Organic compounds with unique structures are valuable in material science for their novel properties. For instance, the synthesis of hyperbranched aromatic polyimides showcases the application of complex organic molecules in creating materials with specific thermal and solubility properties, relevant for coatings, films, and electronic applications (Yamanaka et al., 2000).
Liquid Crystal Research
The study of liquid crystal behavior of certain dimers, including those with isoxazole groups, reveals the influence of molecular structure on liquid crystalline phases, which has implications for the development of displays and optical devices (Tavares et al., 2016).
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that isoxazole carboxylic acid methyl ester-based compounds have shown promising activity against mycobacterium tuberculosis .
Mode of Action
It is known that the substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .
Pharmacokinetics
It is known that the 3,4-dichlorophenyl derivative among urea and thiourea libraries exhibited optimum potency .
Propriétés
IUPAC Name |
dimethyl 5-(2,4-dichlorophenyl)-4,6-dioxo-3a,6a-dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-3,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O7/c1-24-13(22)15(14(23)25-2)9-10(26-18-15)12(21)19(11(9)20)8-4-3-6(16)5-7(8)17/h3-5,9-10,18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKSFAHWMBVHZTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(C2C(C(=O)N(C2=O)C3=C(C=C(C=C3)Cl)Cl)ON1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-isopropylphenyl)acetamide](/img/no-structure.png)
![2-(2,4-dichlorophenoxy)-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)acetamide](/img/structure/B2967143.png)

![8-(2-methoxyphenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2967147.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-methoxyacetamide](/img/structure/B2967148.png)
![[1-(6-Ethyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol](/img/structure/B2967149.png)






![N-cyclopentyl-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2967161.png)
